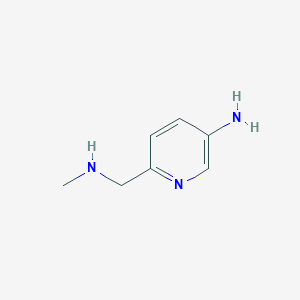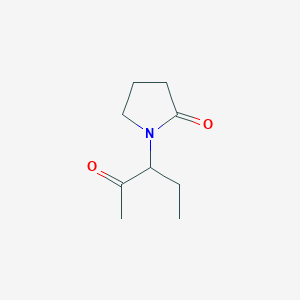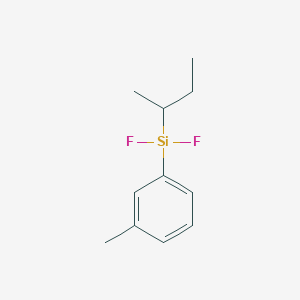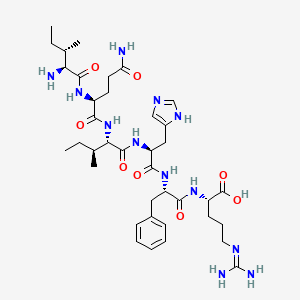![molecular formula C24H32O B14181962 [3-(Benzyloxy)undec-1-en-1-yl]benzene CAS No. 917836-70-5](/img/structure/B14181962.png)
[3-(Benzyloxy)undec-1-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Benzyloxy)undec-1-en-1-yl]benzene: is an organic compound characterized by the presence of a benzene ring substituted with a benzyloxy group and an undec-1-en-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzyloxy)undec-1-en-1-yl]benzene typically involves the reaction of benzyl alcohol with undec-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Benzyloxy)undec-1-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the undec-1-en-1-yl chain to a single bond, forming the saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as hydroxide ions replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives.
Substitution: Hydroxylated products.
Applications De Recherche Scientifique
[3-(Benzyloxy)undec-1-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-(Benzyloxy)undec-1-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The undec-1-en-1-yl chain may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but with a methoxy group instead of a benzyloxy group.
Imidazole-containing compounds: Share some structural features and biological activities.
Uniqueness
[3-(Benzyloxy)undec-1-en-1-yl]benzene is unique due to its specific combination of a benzyloxy group and an undec-1-en-1-yl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
917836-70-5 |
|---|---|
Formule moléculaire |
C24H32O |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
3-phenylmethoxyundec-1-enylbenzene |
InChI |
InChI=1S/C24H32O/c1-2-3-4-5-6-13-18-24(20-19-22-14-9-7-10-15-22)25-21-23-16-11-8-12-17-23/h7-12,14-17,19-20,24H,2-6,13,18,21H2,1H3 |
Clé InChI |
KJKLXAUIXONZQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C=CC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14181897.png)


![[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid](/img/structure/B14181913.png)

![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)




![6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B14181958.png)
